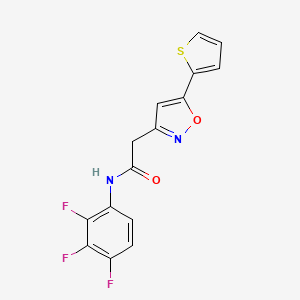
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H9F3N2O2S and its molecular weight is 338.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure and Properties
The compound features a unique structure comprising an isoxazole ring substituted with a thiophene moiety and a trifluorophenyl group. The molecular formula is C16H12F3N3O with a molecular weight of approximately 341.28 g/mol. Its structural attributes contribute to its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of isoxazole compounds can inhibit the proliferation of cancer cell lines such as glioblastoma (LN229) and breast cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
- Case Study Example : A study evaluating the cytotoxic effects of various isoxazole derivatives found that compounds with similar structural features to our target compound showed IC50 values in the low micromolar range against several cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad-Spectrum Activity : Some derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, indicating potent antifungal activity .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of microbial cell membranes, leading to cell lysis.
- Induction of Apoptosis : Many studies highlight the role of these compounds in triggering apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-9-3-4-10(15(18)14(9)17)19-13(21)7-8-6-11(22-20-8)12-2-1-5-23-12/h1-6H,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCCXCUVHNQHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














